molecular formula C7H18ClN2O4P B1594398 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate CAS No. 45164-26-9

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate

Cat. No.: B1594398
CAS No.: 45164-26-9
M. Wt: 260.65 g/mol
InChI Key: NXUYKLYPMPSVGA-UHFFFAOYSA-N
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Description

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate is a chemical compound that belongs to the Cyclophosphamide family. This compound is primarily used as an impurity reference material in pharmaceutical testing .

Chemical Reactions Analysis

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate undergoes various chemical reactions, including:

Scientific Research Applications

3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate involves its interaction with molecular targets and pathways. As a member of the Cyclophosphamide family, it likely exerts its effects through alkylation, where it forms covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is crucial in its role as an impurity reference material in pharmaceutical testing.

Properties

IUPAC Name

3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18ClN2O4P/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13/h9-10H,1-7H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUYKLYPMPSVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCCl)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276603
Record name 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45164-26-9
Record name Chlorodiazanonyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045164269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORODIAZANONYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3532U7XQ34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate
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3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate
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